molecular formula C17H12F3N3O4S B2524732 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide CAS No. 1396815-19-2

2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Cat. No.: B2524732
CAS No.: 1396815-19-2
M. Wt: 411.36
InChI Key: XLZNDBQXAZKUGG-UHFFFAOYSA-N
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Description

2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a trifluoromethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene-3-carboxylic acid, which is then converted into its corresponding amide through a reaction with an amine The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group could enhance its binding affinity to certain targets, while the oxazole ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophene-3-carboxamido)-N-benzyl-oxazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.

    2-(furan-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the trifluoromethoxy group in 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a key feature that distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

2-(thiophene-3-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-3-1-10(2-4-12)7-21-15(25)13-8-26-16(22-13)23-14(24)11-5-6-28-9-11/h1-6,8-9H,7H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZNDBQXAZKUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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